5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
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Overview
Description
5’-(3,5-Dicarboxyphenyl)-[1,1’3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid: is a complex organic compound known for its unique structure and properties. It is a multi-carboxylic acid derivative of terphenyl, which is a type of aromatic hydrocarbon. This compound is often used as a linker in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable structures with metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-(3,5-Dicarboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves the following steps:
Formation of the Terphenyl Core: The terphenyl core is synthesized through a series of coupling reactions, often involving Suzuki or Stille coupling methods.
Introduction of Carboxyl Groups: The carboxyl groups are introduced through oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reagents and products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation Products: More highly oxidized derivatives.
Reduction Products: Alcohols, aldehydes, or other reduced forms.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Metal-Organic Frameworks (MOFs): Used as a linker to create stable and porous MOF structures for gas storage and separation.
Biology:
Biomolecular Studies: Used in the study of interactions between organic molecules and metals, which can be relevant for understanding biological processes.
Medicine:
Drug Delivery Systems: Potential use in designing drug delivery systems due to its ability to form stable complexes with metals.
Industry:
Mechanism of Action
The mechanism of action of 5’-(3,5-Dicarboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid primarily involves its ability to form stable complexes with metal ions. These complexes can act as catalysts or structural components in various applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparison with Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Another multi-carboxylic acid derivative used in MOF synthesis.
4,4’,4’'-Benzene-1,3,5-triyl-tribenzoic acid: Similar structure but with different substitution patterns.
Uniqueness:
Structural Complexity: The unique arrangement of carboxyl groups and the terphenyl core provide distinct properties.
Versatility: Its ability to form stable complexes with a variety of metals makes it highly versatile for different applications.
Properties
IUPAC Name |
5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O12/c31-25(32)19-4-16(5-20(10-19)26(33)34)13-1-14(17-6-21(27(35)36)11-22(7-17)28(37)38)3-15(2-13)18-8-23(29(39)40)12-24(9-18)30(41)42/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBJLRXVXCABNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720412 |
Source
|
Record name | 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228047-98-0 |
Source
|
Record name | 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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